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Compound of Interest

Compound Name: (2-Aminopyridin-3-yl)boronic acid

Cat. No.: B599001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound (2-
Aminopyridin-3-yl)boronic acid. While experimental Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic data are not readily available in public databases, this

document presents predicted mass spectrometry (MS) data to aid in the characterization of this

molecule. Furthermore, generalized experimental protocols for the acquisition of NMR, IR, and

MS data for similar aromatic boronic acid compounds are detailed to guide researchers in their

analytical workflows.

Spectroscopic Data Summary
Due to the limited availability of public experimental data for (2-Aminopyridin-3-yl)boronic
acid, the following tables summarize the predicted mass spectrometry data.

Table 1: Predicted Mass Spectrometry Data for (2-
Aminopyridin-3-yl)boronic acid
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Adduct Ion Predicted m/z

[M+H]⁺ 139.06734

[M+Na]⁺ 161.04928

[M-H]⁻ 137.05278

[M+NH₄]⁺ 156.09388

[M+K]⁺ 177.02322

[M+H-H₂O]⁺ 121.05732

[M+HCOO]⁻ 183.05826

[M+CH₃COO]⁻ 197.07391

Data sourced from computational predictions.[1]

Note: Experimental ¹H NMR, ¹³C NMR, and IR data for (2-Aminopyridin-3-yl)boronic acid are

not available in the public domain at the time of this publication. Researchers are advised to

acquire this data experimentally for definitive structural confirmation.

Experimental Protocols
The following are generalized methodologies for obtaining spectroscopic data for aromatic

boronic acids like (2-Aminopyridin-3-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard method for acquiring NMR spectra of boronic acid compounds involves dissolving

the sample in a suitable deuterated solvent.

Sample Preparation: A sample of (2-Aminopyridin-3-yl)boronic acid would be dissolved in

a deuterated solvent such as DMSO-d₆ or CDCl₃.

Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, for

instance, a 400 MHz or 500 MHz instrument.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/53441670
https://www.benchchem.com/product/b599001?utm_src=pdf-body
https://www.benchchem.com/product/b599001?utm_src=pdf-body
https://www.benchchem.com/product/b599001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: Standard acquisition parameters would be used to obtain the proton NMR

spectrum.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to determine the

chemical shifts of the carbon atoms.

¹¹B NMR: This technique is particularly useful for characterizing boronic acids and would

be used to observe the boron atom.[2]

Data Referencing: Chemical shifts for ¹H and ¹³C NMR spectra are typically referenced to the

residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups within a molecule.

Sample Preparation: The spectrum can be obtained using a solid sample prepared as a KBr

pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record

the spectrum.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically

4000-400 cm⁻¹). Key vibrational bands to note for this compound would include O-H

stretching of the boronic acid, N-H stretching of the amine, B-O stretching, and aromatic C-H

and C=C stretching.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming its molecular weight.

Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol

or acetonitrile.

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass

analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is commonly used.
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Data Acquisition: The analysis can be performed in both positive and negative ion modes to

observe different adducts. High-resolution mass spectrometry (HRMS) would provide an

accurate mass measurement, which is crucial for confirming the elemental composition.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or uncharacterized compound like (2-Aminopyridin-3-yl)boronic acid.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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